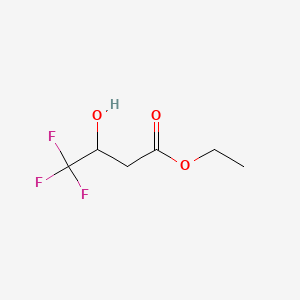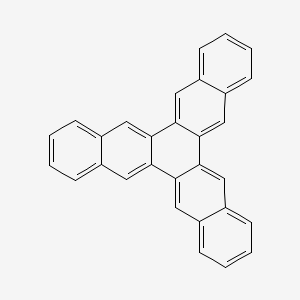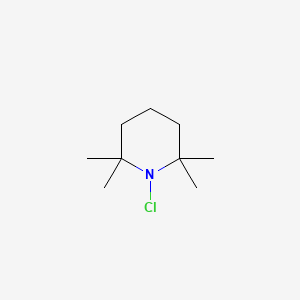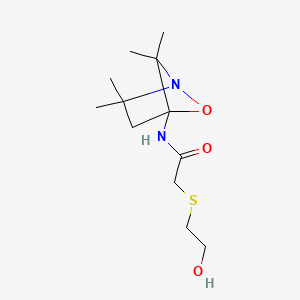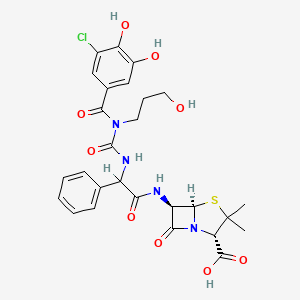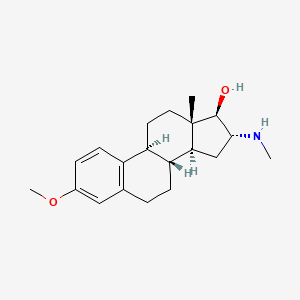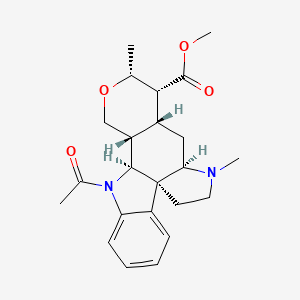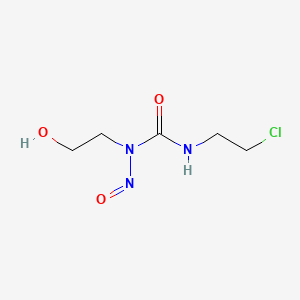
1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea
説明
Synthesis Analysis
The synthesis of 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea and its related compounds involves complex chemical reactions. For example, liver microsomal metabolism studies have shown that nitrosoureas can undergo various transformations to produce metabolites, including the parent urea, through processes such as monohydroxylation (May et al., 1979). Additionally, research on the biological activity of hydroxylated chloroethylnitrosoureas has revealed significant insights into their reduced antitumor activity compared to their isomeric derivatives (Zeller et al., 1989).
Molecular Structure Analysis
The molecular structure of related nitrosoureas has been determined using techniques such as single-crystal x-ray diffraction. These studies reveal detailed insights into the three-dimensional structure of these compounds, providing a basis for understanding their chemical behavior and reactions (Smith et al., 1978).
Chemical Reactions and Properties
Nitrosoureas undergo various chemical reactions, leading to a range of products. For instance, the decomposition of 1-nitroso-1-alkyl-3-(2-hydroxyalkyl)ureas has been explored, showing that these compounds can break under neutral conditions to form 2-ozazolidone and the alkyldiazonium ion (Saavedra, 1990). Furthermore, the synthesis and in vitro assays of 1-aryl-3-(2-chloroethyl) ureas as potential anticancer agents underscore the importance of understanding the chemical properties of these compounds (Gaudreault et al., 1988).
Physical Properties Analysis
Investigations into the physical properties of nitrosoureas, such as their stability, solubility, and crystalline structure, are essential for their application in scientific research. For example, studies on the determination of 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea in body fluids demonstrate the practical aspects of measuring and utilizing these compounds (Caddy & Idowu, 1984).
Chemical Properties Analysis
The chemical properties of nitrosoureas, including their reactivity, potential for forming derivatives, and interactions with other compounds, play a critical role in their scientific and therapeutic applications. Research into the reactions of nitrosoureas with biological model compounds offers valuable insights into their mechanism of action and potential uses (Miyahara et al., 1985).
科学的研究の応用
Biological Activity and Genotoxicity
1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea, referred to as Compound I, along with its isomeric derivatives, has been investigated for its antitumor activity. Research indicates that Compound I and its isomer, Compound II, show significantly reduced antitumor activity compared to other isomeric derivatives. These compounds exhibit low therapeutic activity but have high mutagenicity and carcinogenicity. Studies on the genotoxicity of these compounds using primary cultures of fetal hamster lung cells revealed a higher rate of DNA single-strand breaks with Compound I compared to its isomer, Compound III, highlighting its potential role in mutagenicity and carcinogenicity (Zeller, Frühauf, Chen, Eisenbrand, & Lijinsky, 1989).
Carcinogenesis Studies
Further studies explored the carcinogenicity of nitrosohydroxyalkyl-chloroethylureas. It was observed that nitroso-1-hydroxyethyl-3-chloroethylurea induced hepatocellular and cholangiocellular neoplasms in the liver, as well as tubular cell neoplasms in the kidney of rats. This study suggests significant carcinogenic potential for these compounds (Lijinsky, Kovatch, & Singer, 2004).
Antitumor Potential and Mechanisms
The synthesis and antitumor activity of various nitrosourea derivatives have been investigated, with specific focus on their efficacy against rat ascites hepatoma and mouse lymphoid leukemia. These studies aid in understanding the chemical structure-activity relationship and the potential therapeutic applications of these compounds (Kamiya, Miyahara, Sueyoshi, Suzuki, & Odashima, 1978).
Decomposition and Stability Studies
The decomposition and stability of 1-nitroso-1-alkyl-3-(2-hydroxyalkyl)ureas have been studied due to their explosive nature and potential safety concerns in handling. Understanding the decomposition process is crucial for safely conducting research and application of these compounds (Saavedra, 1990).
Synthesis and Molecular Structure Analysis
The synthesis, molecular structure, and chemical reactions of various nitrosourea compounds, including their isomers and derivatives, have been analyzed to understand their chemical properties and potential therapeutic applications. Such studies are vital for drug design and development (Smith, Camerman, & Camerman, 1978).
特性
IUPAC Name |
3-(2-chloroethyl)-1-(2-hydroxyethyl)-1-nitrosourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN3O3/c6-1-2-7-5(11)9(8-12)3-4-10/h10H,1-4H2,(H,7,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXJWNFAYDAZJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)NC(=O)N(CCO)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020994 | |
| Record name | 1-Nitroso-1-hydroxyethyl-3-chloroethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea | |
CAS RN |
96806-34-7 | |
| Record name | 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096806347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Nitroso-1-hydroxyethyl-3-chloroethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N'-(2-CHLOROETHYL)-N-(2-HYDROXYETHYL)-N-NITROSOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0U3704S2KM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



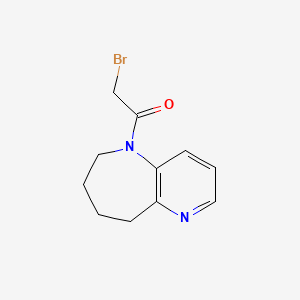
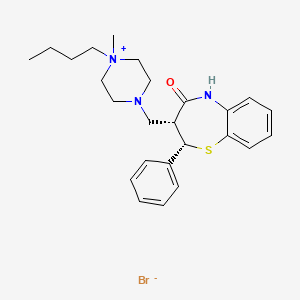
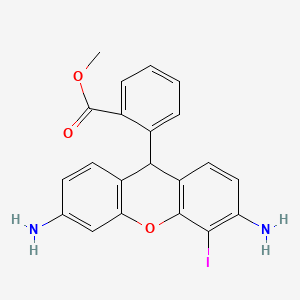
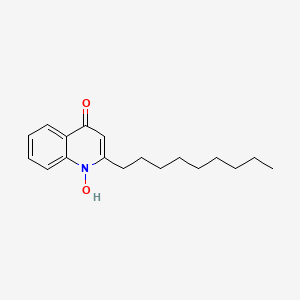
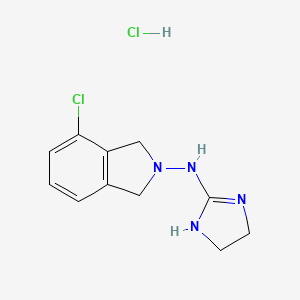
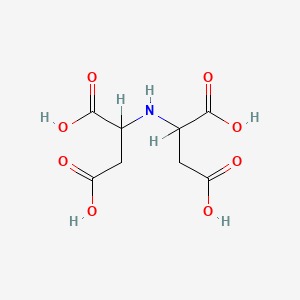
![2-[4-(3-oxo-2H-indazol-1-yl)phenyl]propanoic acid](/img/structure/B1207687.png)
